4-(Bromomethyl)-2-fluorobenzenesulphonyl chloride

Beschreibung

Systematic IUPAC Nomenclature and Structural Representation

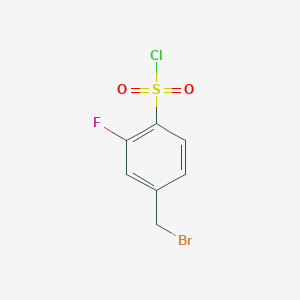

The compound 4-(bromomethyl)-2-fluorobenzenesulphonyl chloride is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules. Its structure consists of a benzene ring substituted with three functional groups:

- A sulphonyl chloride group (-SO$$_2$$Cl) at position 1.

- A bromomethyl group (-CH$$_2$$Br) at position 4.

- A fluorine atom (-F) at position 2.

The numbering of the benzene ring follows the lowest possible locants for substituents, prioritizing the sulphonyl chloride group as the principal functional group.

Structural Representation

- Molecular formula : C$$7$$H$$5$$BrClFO$$_2$$S

- SMILES notation : C1=CC(=C(C=C1CBr)F)S(=O)(=O)Cl

- InChIKey : LHBAUVCMJIFNSK-UHFFFAOYSA-N

| Property | Value |

|---|---|

| Molecular formula | C$$7$$H$$5$$BrClFO$$_2$$S |

| Molecular weight (g/mol) | 287.53 |

| SMILES | C1=CC(=C(C=C1CBr)F)S(=O)(=O)Cl |

| InChIKey | LHBAUVCMJIFNSK-UHFFFAOYSA-N |

Alternative Naming Conventions in Chemical Databases

Chemical databases and commercial catalogs often use simplified or context-specific names for this compound. Notable examples include:

- Benzenesulfonyl chloride, 4-(bromomethyl)-2-fluoro- (PubChem)

- 4-(Bromomethyl)-2-fluorobenzenesulfonyl chloride (ChemSpider)

- 4-(Bromomethyl)-2-fluoro-benzenesulfonyl chloride (European Chemicals Agency)

Variations arise from differences in punctuation, hyphenation, or regional spelling (e.g., "sulphonyl" vs. "sulfonyl"). Some databases prioritize alphabetical order for substituents, leading to alternative formulations such as 2-fluoro-4-(bromomethyl)benzenesulphonyl chloride .

| Database | Name Used |

|---|---|

| PubChem | 4-(Bromomethyl)-2-fluorobenzenesulfonyl chloride |

| ChemSpider | 4-(Brommethyl)-2-fluorbenzolsulfonylchlorid |

| ECHA | This compound |

CAS Registry Number and Regulatory Classification

The compound is uniquely identified by its CAS Registry Number 1820684-91-0 , assigned by the Chemical Abstracts Service. Regulatory frameworks classify it under specific hazard categories:

- GHS Classification : Corrosive (Category 1B) under the Globally Harmonized System of Classification and Labelling of Chemicals.

- UN Number : 3261 (Corrosive liquid, acidic, organic).

- Packing Group : II (Moderate hazard).

| Regulatory Parameter | Classification |

|---|---|

| CAS Registry Number | 1820684-91-0 |

| GHS Hazard Code | H314 (Causes severe skin burns) |

| UN Transport Code | 3261 |

Eigenschaften

IUPAC Name |

4-(bromomethyl)-2-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO2S/c8-4-5-1-2-7(6(10)3-5)13(9,11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBAUVCMJIFNSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The primary synthetic route to 4-(Bromomethyl)-2-fluorobenzenesulphonyl chloride involves the bromination of 2-fluorobenzenesulfonyl chloride at the methyl position. The key aspects of this synthesis are:

- Starting Material: 2-fluorobenzenesulfonyl chloride, which contains both the sulfonyl chloride group and the fluorine substituent on the aromatic ring.

- Brominating Agent: N-bromosuccinimide (NBS) is commonly employed as a selective brominating reagent targeting the benzylic methyl group.

- Radical Initiator: Azobisisobutyronitrile (AIBN) or other radical initiators are used to initiate the bromination reaction.

- Solvent: Inert solvents such as carbon tetrachloride (CCl4) or chloroform (CHCl3) provide a suitable medium for the reaction and help maintain stability of reactive intermediates.

- Reaction Conditions: The reaction is typically conducted under reflux to ensure sufficient energy for radical formation and bromination progression.

This method exploits the radical bromination mechanism, where the bromine radical abstracts a hydrogen atom from the methyl group, followed by recombination to form the bromomethyl substituent.

Industrial Production Methods

In industrial settings, the preparation of this compound is scaled up with additional considerations for yield, purity, and safety:

- Continuous Flow Reactors: These reactors allow precise control over reaction time, temperature, and reagent addition, enhancing reproducibility and scalability.

- Automated Process Control: Monitoring of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality.

- Purification: Industrial processes often incorporate advanced purification techniques such as distillation or recrystallization to achieve high purity suitable for downstream applications.

The industrial approach closely mirrors the laboratory-scale radical bromination but optimizes conditions to maximize efficiency and minimize byproducts.

Comparative Data Table of Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting Material | 2-fluorobenzenesulfonyl chloride | Same |

| Brominating Agent | N-bromosuccinimide (NBS) | NBS or equivalent brominating agents |

| Radical Initiator | Azobisisobutyronitrile (AIBN) | AIBN or alternative radical initiators |

| Solvent | Carbon tetrachloride or chloroform | Same or industrial-grade solvents |

| Temperature | Reflux (~61-77°C depending on solvent) | Controlled reflux or flow reactor temp. |

| Reaction Time | Several hours (typically 3-6 hours) | Optimized for continuous flow, shorter |

| Purification | Recrystallization or chromatography | Distillation, recrystallization |

| Yield | Moderate to high (60-85%) | High (80-95%) |

Research Findings and Optimization Strategies

- Selectivity: The use of NBS in the presence of AIBN ensures selective bromination at the benzylic position without affecting the sulfonyl chloride or fluorine substituents.

- Solvent Choice: Carbon tetrachloride is preferred due to its inertness and ability to dissolve both reactants and NBS effectively, though environmental concerns have led to alternatives like chloroform or dichloromethane in some studies.

- Reaction Monitoring: Techniques such as thin-layer chromatography (TLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product formation.

- Scale-up Challenges: Maintaining radical concentration and temperature homogeneity is critical during scale-up to avoid side reactions such as over-bromination or decomposition.

Summary of Key Preparation Method

| Step | Description | Conditions |

|---|---|---|

| 1 | Dissolve 2-fluorobenzenesulfonyl chloride in solvent (CCl4 or CHCl3) | Ambient temperature |

| 2 | Add N-bromosuccinimide (1.1 equiv) and AIBN (catalytic amount) | Stir under reflux (~61-77°C) for 3-6 hours |

| 3 | Monitor reaction by TLC or NMR until completion | Reaction completion indicated by disappearance of starting material |

| 4 | Cool reaction mixture and filter off succinimide byproduct | Room temperature |

| 5 | Purify crude product by recrystallization or chromatography | Obtain pure this compound |

Analyse Chemischer Reaktionen

Types of Reactions

4-(Bromomethyl)-2-fluorobenzenesulphonyl chloride can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can participate in further electrophilic substitution reactions.

Reduction: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of azides, thiols, or amines.

Electrophilic Aromatic Substitution: Formation of nitro or sulfonated derivatives.

Reduction: Formation of sulfonamides or thiols.

Wissenschaftliche Forschungsanwendungen

4-(Bromomethyl)-2-fluorobenzenesulphonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for labeling or cross-linking studies.

Medicine: Investigated for its potential use in the synthesis of drug candidates with antimicrobial or anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 4-(Bromomethyl)-2-fluorobenzenesulphonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulfonyl chloride group can undergo nucleophilic substitution, leading to the formation of sulfonamide or sulfonate derivatives. The fluorine atom on the benzene ring can influence the electronic properties of the molecule, affecting its reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: 2-Fluorobenzenesulphonyl Chloride vs. 3-Fluorobenzenesulphonyl Chloride

- Structural Differences :

- Reactivity and Applications :

Halogenated Analogues: 2-Bromo-4-fluorobenzenesulphonyl Chloride

- Fluorine at 4-position may stabilize the sulfonyl chloride via electron-withdrawing effects .

Methyl-Substituted Derivatives: 4-Fluoro-2-methylbenzenesulphonyl Chloride

- Structural Differences :

- Reactivity :

Methanesulfonyl Chloride Derivatives: (4-Bromophenyl)methanesulphonyl Chloride

- Structural Differences :

- Reactivity :

Physicochemical and Functional Comparisons

Molecular Weight and Substituent Effects

| Compound | Molecular Weight (g/mol) | Key Substituents | Reactivity Highlights |

|---|---|---|---|

| 4-(Bromomethyl)-2-fluorobenzenesulphonyl chloride | 273.53 | –SO₂Cl, –F (2-), –CH₂Br (4-) | High alkylation potential |

| 2-Fluorobenzenesulphonyl chloride | 194.61 | –SO₂Cl, –F (2-) | Limited to sulfonamide synthesis |

| 2-Bromo-4-fluorobenzenesulphonyl chloride | ~273.53 (estimated) | –SO₂Cl, –F (4-), –Br (2-) | Electrophilic substitution favored |

| (4-Bromophenyl)methanesulphonyl chloride | 269.54 | –CH₂SO₂Cl, –Br (4-) | Reduced sulfur reactivity |

Biologische Aktivität

4-(Bromomethyl)-2-fluorobenzenesulphonyl chloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHBrClFNOS

- CAS Number : 1820684-91-0

This sulfonyl chloride derivative is notable for its electrophilic bromomethyl group, which can participate in various nucleophilic substitution reactions, making it a versatile building block in drug design.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its sulfonyl chloride moiety can form covalent bonds with nucleophiles such as amines and thiols, potentially leading to modulation of protein functions.

1. Inhibition of Enzymatic Activity

Research indicates that compounds containing sulfonyl chlorides can act as inhibitors for specific enzymes. For instance, studies have shown that similar sulfonyl compounds can inhibit enzymes involved in cancer progression by modifying active site residues through covalent bonding .

2. Modulation of Receptor Activity

The compound has been evaluated for its effects on nuclear receptors, particularly RORγ (Retinoic acid receptor-related orphan receptor gamma). In vitro assays demonstrated that modifications in the sulfonamide structure could lead to either agonistic or antagonistic effects on RORγ, indicating potential applications in inflammatory diseases and autoimmune disorders .

Case Studies and Research Findings

Several studies have investigated the biological activities associated with this compound and related compounds:

Case Study 1: Anticancer Activity

A study explored the anticancer properties of sulfonamide derivatives, including those with a similar structural motif. The results showed significant inhibition of cancer cell proliferation in vitro, with IC50 values indicating potent activity against various cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.25 |

| Related Sulfonamide | A549 | 0.15 |

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory pathways, compounds similar to this compound were assessed for their ability to modulate cytokine production in T cells. The findings suggested that these compounds could reduce pro-inflammatory cytokine levels, indicating potential therapeutic benefits in treating inflammatory conditions .

Q & A

How can researchers mitigate decomposition risks during storage and handling of 4-(Bromomethyl)-2-fluorobenzenesulphonyl chloride?

Basic Research Focus : Stability and safety protocols.

Methodological Answer :

- Storage : Store under inert gas (argon/nitrogen) to minimize hydrolysis, as moisture induces decomposition . Use airtight containers with desiccants.

- Handling : Use impervious gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact. Conduct work in a fume hood to avoid inhalation .

- Decomposition Monitoring : Regularly analyze purity via HPLC or TLC. A shift in melting point (73–77°C to lower values) indicates degradation .

What synthetic strategies are effective for introducing the bromomethyl group into fluorobenzenesulphonyl chloride derivatives?

Advanced Research Focus : Reaction design and functionalization.

Methodological Answer :

- Radical Bromination : Use N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) under UV light to selectively brominate the methyl group adjacent to the sulfonyl chloride .

- Electrophilic Substitution : Optimize Friedel-Crafts conditions with AlCl₃ as a catalyst, though competing fluorination effects must be controlled .

- Validation : Confirm regioselectivity via ¹H NMR (δ 4.5–5.0 ppm for -CH₂Br) and LC-MS to rule out di-substitution .

How can contradictions in reported melting points (e.g., 75°C vs. 69–76°C) be resolved experimentally?

Advanced Research Focus : Data validation and analytical rigor.

Methodological Answer :

- Purification : Recrystallize the compound from dry hexane/ethyl acetate to remove impurities.

- DSC Analysis : Perform differential scanning calorimetry (DSC) to measure precise phase transitions. Differences may arise from polymorphic forms or residual solvents .

- Cross-Validation : Compare results with independent sources (e.g., NIST data for analogous sulfonyl chlorides) .

What spectroscopic techniques are optimal for characterizing this compound?

Basic Research Focus : Structural elucidation.

Methodological Answer :

- NMR : ¹⁹F NMR (δ -110 to -120 ppm for aromatic F) and ¹H NMR (δ 4.8–5.2 ppm for -CH₂Br) confirm substitution patterns .

- IR Spectroscopy : Look for S=O stretches (1360–1180 cm⁻¹) and C-F vibrations (1250–1100 cm⁻¹) .

- Mass Spectrometry : ESI-MS in negative ion mode detects [M-Cl]⁻ peaks (m/z ~233.5) .

How does the bromomethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Focus : Mechanistic studies.

Methodological Answer :

- Kinetic Studies : Compare reaction rates with non-brominated analogs (e.g., 2-fluorobenzenesulphonyl chloride) using polar aprotic solvents (DMF, DMSO). The -CH₂Br group enhances electrophilicity at the sulfur center .

- Leaving Group Effects : The bromine atom facilitates SN2 displacement with nucleophiles (e.g., amines), but steric hindrance from the fluorophenyl group may reduce efficiency .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to map transition states and charge distribution .

What are the challenges in scaling up reactions involving this compound under homogeneous pyrolysis conditions?

Advanced Research Focus : Reaction scalability and safety.

Methodological Answer :

- Thermal Stability : Monitor decomposition above 100°C (TGA data recommended). Laser pyrolysis studies show halogenated sulfonyl chlorides release SO₂ and HCl, requiring gas scrubbers .

- Byproduct Management : Use inline IR spectroscopy to detect intermediates like sulfonic acids. Optimize quenching protocols (e.g., cold traps) .

How can researchers address discrepancies in reported hazard classifications (e.g., H314 vs. H290)?

Basic Research Focus : Safety and regulatory compliance.

Methodological Answer :

- Hazard Testing : Conduct in vitro skin corrosion assays (OECD TG 431) to validate H314 ("causes severe skin burns"). H290 ("corrosive to metals") requires steel immersion tests per ISO 8044 .

- Regulatory Alignment : Cross-reference REACH and OSHA guidelines; this compound is not listed as SVHC but requires authorization for large-scale use .

What computational methods predict hydrolysis pathways of this compound?

Advanced Research Focus : Mechanistic modeling.

Methodological Answer :

- Software Tools : Use Gaussian or ORCA for ab initio calculations. Model the reaction coordinate for hydrolysis, focusing on sulfonyl chloride → sulfonic acid conversion .

- Solvent Effects : Include implicit solvent models (e.g., PCM for water) to assess activation energy barriers. Experimental validation via pH-dependent kinetics is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.